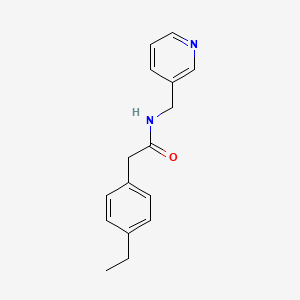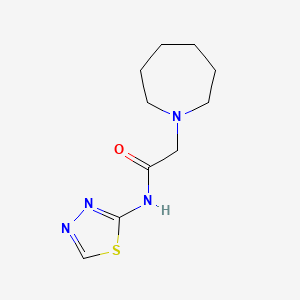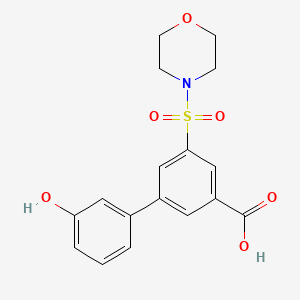
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide, also known as ETAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of neuroscience, pharmacology, and biochemistry. In
作用機序
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide acts as a selective inhibitor of the Kv4.3 potassium channel, which is primarily expressed in neurons. This channel plays a key role in regulating the firing of action potentials in neurons, and its dysfunction has been implicated in various neurological disorders. By selectively inhibiting this channel, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide can modulate the firing properties of neurons and alter synaptic transmission.
Biochemical and Physiological Effects:
In addition to its effects on neural excitability, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have anti-inflammatory effects in various cell culture models, suggesting potential applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide is its selectivity for the Kv4.3 potassium channel, which allows for specific modulation of neuronal activity. However, this selectivity also limits its use in studying other potassium channels or ion channels in general. Additionally, the synthesis of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide can be challenging and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide research. One area of interest is the development of more potent and selective inhibitors of the Kv4.3 potassium channel. This could lead to the development of more effective pharmacological treatments for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the exploration of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide's anti-inflammatory effects in animal models of inflammatory disorders. This could lead to the development of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, the use of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide as a tool for studying the role of potassium channels in other cell types and physiological processes could lead to new insights into the function of these channels in health and disease.
Conclusion:
In conclusion, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide is a promising compound with potential applications in various scientific research fields. Its selectivity for the Kv4.3 potassium channel makes it a valuable tool for studying the role of these channels in neurological disorders, while its other biochemical and physiological effects suggest potential applications in the treatment of inflammatory disorders. Further research is needed to fully explore the potential of this compound and its derivatives in various research applications.
合成法
The synthesis of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide involves the reaction of 4-ethylbenzoyl chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic acid to yield the final product, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide. The purity of the compound can be verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential use as a pharmacological tool in neuroscience research. It has been shown to selectively inhibit the activity of a specific type of potassium channel in neurons, leading to changes in neural excitability and synaptic transmission. This makes it a valuable tool for studying the role of these channels in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-13-5-7-14(8-6-13)10-16(19)18-12-15-4-3-9-17-11-15/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPYXKPUYCRJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-N-[(pyridin-3-YL)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[5-(3-acetylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5404194.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5404209.png)
![5-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404216.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5404224.png)
![{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5404236.png)
![N-(3-ethyl-1-adamantyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5404241.png)
![3-cyclopropyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5404253.png)

![2,3-dimethyl-6-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5404283.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5404291.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide](/img/structure/B5404295.png)